molecular formula C28H18N4O8 B4978676 (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-{4'-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-{4'-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-[1,1'-BIPHENYL]-4-YL}METHANIMINE

Cat. No.: B4978676
M. Wt: 538.5 g/mol
InChI Key: CZMAVSZIMFXCTH-UHFFFAOYSA-N
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Description

This compound is a Schiff base derivative featuring two 6-nitro-1,3-benzodioxole moieties conjugated via a biphenyl core. The (E)-configuration at both imine bonds ensures a planar, extended π-system, which enhances electronic delocalization. The nitro groups (-NO₂) at the 5-position of the benzodioxole rings act as strong electron-withdrawing groups (EWGs), modulating the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)-N-[4-[4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenyl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N4O8/c33-31(34)23-11-27-25(37-15-39-27)9-19(23)13-29-21-5-1-17(2-6-21)18-3-7-22(8-4-18)30-14-20-10-26-28(40-16-38-26)12-24(20)32(35)36/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMAVSZIMFXCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=CC5=CC6=C(C=C5[N+](=O)[O-])OCO6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-{4’-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and biphenyl intermediates, followed by the introduction of nitro groups through nitration reactions. The final step involves the formation of the imine linkage through a condensation reaction between the aldehyde and amine functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-{4’-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amine derivatives.

Scientific Research Applications

(E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-{4’-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)-N-{4’-[(E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO]-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and aromatic rings may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s closest structural analogs are Schiff bases with aromatic substituents, such as those described in (e.g., (E)-3,4-Dimethoxy-N-(4-methoxybenzylidene)aniline (17) and (E)-N-(2-Chlorobenzylidene)-3,4-dimethoxyaniline (19) ). Key differences include:

  • Substituent Effects: The target compound’s nitro groups contrast with methoxy (-OCH₃) or chloro (-Cl) substituents in analogs. Nitro groups increase electron deficiency, reducing HOMO-LUMO gaps compared to methoxy donors, which could enhance NIR absorption .
  • Molecular Weight: At C₂₆H₁₆N₄O₈ (calculated), the compound’s molecular weight (~528.43 g/mol) exceeds analogs like 17 (C₁₆H₁₇NO₃, ~271.31 g/mol), impacting solubility and crystallinity .

Spectroscopic Properties

While NMR data for the target compound are unavailable, comparisons with analogs in highlight trends:

  • 1H-NMR : Nitro groups deshield aromatic protons, shifting signals downfield (e.g., δ 8.5–9.0 ppm) compared to methoxy-substituted analogs (δ 6.5–7.5 ppm) .
  • 13C-NMR: The electron-deficient benzodioxole carbons (C-NO₂) would resonate at higher δ values (~150–160 ppm) versus methoxy-substituted carbons (~55–60 ppm for -OCH₃) .

Crystallographic and Packing Behavior

The compound’s crystallinity and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) can be inferred from software like SHELXL and Mercury . Unlike methoxy analogs, which form hydrogen bonds via -OCH₃ groups, the nitro groups may instead engage in dipole-dipole interactions or nitro···π contacts, altering packing motifs .

Data Table: Comparative Analysis

Property Target Compound (E)-3,4-Dimethoxy-N-(4-methoxybenzylidene)aniline (17) (E)-N-(2-Chlorobenzylidene)-3,4-dimethoxyaniline (19)
Molecular Formula C₂₆H₁₆N₄O₈ C₁₆H₁₇NO₃ C₁₅H₁₃ClN₂O₂
Molecular Weight (g/mol) 528.43 271.31 292.73
Key Substituents 2×NO₂, benzodioxole 3×OCH₃ 2×OCH₃, 1×Cl
Electronic Effects Strong EWGs (NO₂) Electron-donating (OCH₃) Mixed (OCH₃ donor, Cl weak EWG)
Potential Applications NIR materials, optoelectronics Not reported Not reported

Research Findings

  • Thermal Stability : The rigid, aromatic structure likely confers higher thermal stability compared to methoxy analogs, as seen in similar nitroaromatics .
  • Solubility : Low solubility in polar solvents (due to nitro groups and high molecular weight) may necessitate derivatization (e.g., sulfonation) for solution-processed device integration .
  • Optoelectronic Potential: Extended conjugation and nitro EWGs suggest suitability as a charge-transfer material or NIR absorber, though experimental validation is needed .

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